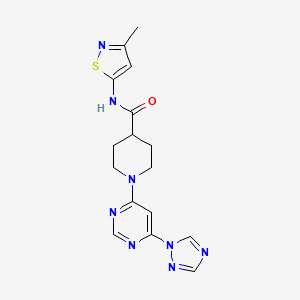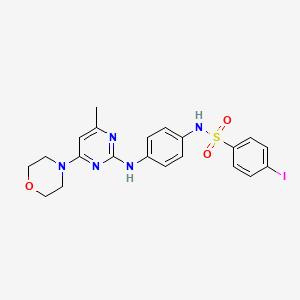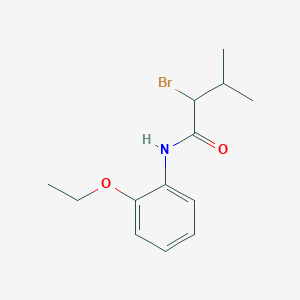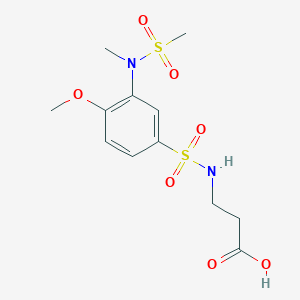
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources .Physical And Chemical Properties Analysis
While some basic properties such as density, melting point, boiling point, and molecular weight are often provided for chemical compounds , these specific details for “(4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone” are not available in the resources I found .Applications De Recherche Scientifique
Scalable Syntheses of Potent H3 Antagonists
Research on scalable syntheses of structurally similar H3 receptor antagonists has demonstrated the development of efficient processes for producing significant batches of related compounds. A key focus has been on minimizing costs and improving synthesis scalability, with one approach involving the use of a lithium alkoxide for Lewis base catalysis of an ester to amide transformation as a significant improvement in the process (Pippel et al., 2011).
Synthesis of Cyclic Dipeptidyl Ureas
Another study explored the synthesis of new classes of cyclic dipeptidyl ureas, showcasing the versatility of certain chemical frameworks in generating compounds with potentially valuable biological activities. These methodologies involve Ugi reactions followed by transformations to yield pseudopeptidic [1,2,4]triazines, indicating the compound's utility in creating diverse chemical structures (Sañudo et al., 2006).
Histamine H3 Receptor Antagonism
A study focusing on the synthesis and evaluation of a hydroxyproline-based H3 receptor antagonist highlights the strategic manipulation of chemical structures to achieve desired biological targets. This research emphasizes the chemical compound's role in the development of new pharmacological agents, illustrating its application in medicinal chemistry (Pippel et al., 2010).
Blockade of Brain Histamine H3 Receptor
In preclinical PET studies, JNJ-39220675, a compound structurally related to "(4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone," has shown to be a potent histamine H3 receptor antagonist. This research provides insights into the compound's potential for treating alcohol addiction and other disorders by demonstrating its ability to penetrate the blood–brain barrier and effectively occupy histamine H3 receptors (Logan et al., 2012).
Antiproliferative Activity
Research on 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone derivatives, which share structural motifs with the compound of interest, has shown potential antiproliferative activity against several human cancer cell lines. This study underscores the compound's relevance in developing new anticancer agents (Liszkiewicz, 2002).
Mécanisme D'action
The mechanism of action for this compound is not provided in the available resources.
Propriétés
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-15(2)23-18-9-7-16(8-10-18)19(22)21-12-4-11-20(13-14-21)17-5-3-6-17/h7-10,15,17H,3-6,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNRRAOFZRHXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/no-structure.png)
![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2778823.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-nitrobenzamide](/img/structure/B2778824.png)
![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2778826.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778827.png)
![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene](/img/structure/B2778828.png)

![N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778830.png)


![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2778835.png)

![4-[(Diethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B2778838.png)
![1-allyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2778840.png)